molecular formula C30H38O8 B10814625 Khayasin C

Khayasin C

Cat. No. B10814625
M. Wt: 526.6 g/mol
InChI Key: SXDJQLIGPRXBTP-FWRVHKANSA-N
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Description

Khayasin C is a naturally occurring limonoid, a class of tetranortriterpenoids, derived from the seeds of the mangrove species Xylocarpus moluccensis. This compound is part of the mexicanolide group of limonoids, known for their complex molecular structures and significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Khayasin C involves multiple steps, starting from simpler organic molecules. The enantioselective total synthesis of this compound has been achieved through a series of reactions including aldol condensations, cyclizations, and oxidations. Key steps often involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is extracted from natural sources, particularly the seeds of Xylocarpus moluccensis .

Chemical Reactions Analysis

Types of Reactions

Khayasin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for catalyzing substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .

Scientific Research Applications

Khayasin C has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its role in plant defense mechanisms and its potential insecticidal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Explored for its use in developing natural insecticides and other bioactive products.

Mechanism of Action

The mechanism of action of Khayasin C involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to its insecticidal activity. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

Khayasin C is unique among limonoids due to its specific molecular structure and biological activities. Similar compounds include:

This compound stands out due to its potent insecticidal activity and its potential therapeutic applications, making it a compound of significant interest in various fields of research .

If you have any more questions or need further details, feel free to ask!

properties

Molecular Formula

C30H38O8

Molecular Weight

526.6 g/mol

IUPAC Name

[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-14-yl] propanoate

InChI

InChI=1S/C30H38O8/c1-7-22(31)37-27-18-12-17-19(30(5,25(18)34)21(28(27,2)3)14-23(32)35-6)8-10-29(4)20(17)13-24(33)38-26(29)16-9-11-36-15-16/h9,11,15,18-19,21,26-27H,7-8,10,12-14H2,1-6H3/t18-,19?,21+,26+,27?,29-,30-/m1/s1

InChI Key

SXDJQLIGPRXBTP-FWRVHKANSA-N

Isomeric SMILES

CCC(=O)OC1[C@@H]2CC3=C4CC(=O)O[C@H]([C@@]4(CCC3[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)C)C5=COC=C5

Canonical SMILES

CCC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5

Origin of Product

United States

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